PEG3 Linker Length Confers Superior PROTAC Degradation Activity Over PEG2 and PEG4 in Head-to-Head Cellular Assays
In a systematic comparison of PROTACs bearing PEG2, PEG3, and PEG4 linkers, compounds with a PEG3 linker exhibited the highest protein degradation efficiency. For the triazolodiazepine-based series, the PEG3-linked PROTAC 6 achieved superior Brd4 and cMyc depletion compared to its PEG2 (5) and PEG4 (7) counterparts [1]. A consistent activity rank of PEG-3 > PEG-4 ≫ PEG-2 was observed across both chemical series investigated, identifying a linker length 'sweet-spot' for optimal ternary complex formation [1].
| Evidence Dimension | PROTAC-mediated protein degradation efficiency (Brd4/cMyc depletion) and antiproliferative activity |
|---|---|
| Target Compound Data | PEG3-linked PROTAC 6 (and 9) most effective among VHL-based PROTACs; trend PEG-3 > PEG-4 ≫ PEG-2 |
| Comparator Or Baseline | PEG2-linked PROTACs 5 and 8; PEG4-linked PROTACs 7 and 10 |
| Quantified Difference | PEG2 linker too short for optimal activity; PEG3 consistently superior to PEG4 in both series |
| Conditions | HeLa cells and acute myeloid leukemia (AML) cell lines; Western blot analysis of Brd4 and cMyc |
Why This Matters
Selecting Propargyl-PEG3-amine as a linker ensures the optimal spatial separation for ternary complex formation, maximizing degradation potency in PROTAC development programs.
- [1] Chan KH, Zengerle M, Testa A, Ciulli A. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. J Med Chem. 2018;61(2):504-513. doi:10.1021/acs.jmedchem.6b01912 View Source
